molecular formula C11H26N2 B1582458 1,11-Diaminoundecane CAS No. 822-08-2

1,11-Diaminoundecane

Cat. No.: B1582458
CAS No.: 822-08-2
M. Wt: 186.34 g/mol
InChI Key: KLNPWTHGTVSSEU-UHFFFAOYSA-N
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Description

1,11-Diaminoundecane, also known as undecane-1,11-diamine, is an organic compound with the molecular formula C₁₁H₂₆N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a linear alkane chain of eleven carbon atoms. This compound is known for its applications in the synthesis of polymers and other chemical intermediates .

Preparation Methods

1,11-Diaminoundecane can be synthesized through various methods. One common synthetic route involves the reaction of 1,11-dibromoundecane with ammonia or an amine under suitable conditions. Another method includes the reduction of 1,11-dicyanoundecane using hydrogen in the presence of a catalyst .

In industrial settings, this compound is often produced through the hydrogenation of 1,11-dicyanoundecane. This process typically involves the use of a metal catalyst such as nickel or palladium at elevated temperatures and pressures .

Chemical Reactions Analysis

1,11-Diaminoundecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,11-Diaminoundecane primarily involves its reactivity due to the presence of amino groups. These groups can form hydrogen bonds, participate in nucleophilic substitution reactions, and interact with various molecular targets. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

1,11-Diaminoundecane can be compared with other similar diamines such as:

    1,10-Diaminodecane: This compound has a similar structure but with one less carbon atom in the alkane chain.

    1,12-Diaminododecane: This compound has one more carbon atom in the alkane chain compared to this compound.

The uniqueness of this compound lies in its specific chain length, which can influence its solubility, melting point, and reactivity in certain applications .

Properties

IUPAC Name

undecane-1,11-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPWTHGTVSSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061169
Record name 1,11-Undecanediamine
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Molecular Weight

186.34 g/mol
Source PubChem
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CAS No.

822-08-2
Record name 1,11-Undecanediamine
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Record name 1,11-Undecanediamine
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Record name 1,11-Diaminoundecane
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Record name 1,11-Undecanediamine
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Record name 1,11-Undecanediamine
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Record name Undecamethylenediamine
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Record name 1,11-UNDECANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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